7-Methylazathioprine
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Overview
Description
7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 7th position and a thioether linkage to a 1-methyl-4-nitro-1H-imidazol-5-yl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and imidazole derivatives.
Thioether Formation: The key step involves the formation of a thioether linkage between the purine and imidazole moieties. This is achieved by reacting the purine derivative with a thiol-containing imidazole derivative under appropriate conditions.
Methylation: The methylation of the purine ring at the 7th position is carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group on the imidazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups at the methyl position.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate enzyme mechanisms and binding interactions.
Medicine
In medicinal chemistry, 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine involves its interaction with specific molecular targets. The nitro group on the imidazole ring can undergo bioreduction to form reactive intermediates that interact with cellular components. The purine ring system can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine derivative with a thiol group at the 6th position.
Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-Methyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine is unique due to the presence of both a nitroimidazole moiety and a methylated purine ring. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other purine derivatives.
Properties
Molecular Formula |
C10H9N7O2S |
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Molecular Weight |
291.29 g/mol |
IUPAC Name |
7-methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine |
InChI |
InChI=1S/C10H9N7O2S/c1-15-4-13-7-6(15)9(12-3-11-7)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3 |
InChI Key |
OLAVTIZRCVTOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)SC3=C(N=CN3C)[N+](=O)[O-] |
Origin of Product |
United States |
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